rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans
Brand Name: Vulcanchem
CAS No.:
VCID: VC18184132
InChI: InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
SMILES:
Molecular Formula: C11H11ClO4S
Molecular Weight: 274.72 g/mol

rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans

CAS No.:

Cat. No.: VC18184132

Molecular Formula: C11H11ClO4S

Molecular Weight: 274.72 g/mol

* For research use only. Not for human or veterinary use.

rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans -

Specification

Molecular Formula C11H11ClO4S
Molecular Weight 274.72 g/mol
IUPAC Name methyl (1R,2R)-2-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H11ClO4S/c1-16-11(13)10-6-9(10)7-2-4-8(5-3-7)17(12,14)15/h2-5,9-10H,6H2,1H3/t9-,10+/m0/s1
Standard InChI Key WWQRYPJYEVYJOX-VHSXEESVSA-N
Isomeric SMILES COC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)S(=O)(=O)Cl
Canonical SMILES COC(=O)C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Structure and Stereochemical Features

Core Architecture

The molecule’s backbone consists of a cyclopropane ring fused to a methyl carboxylate group at the C1 position and a 4-(chlorosulfonyl)phenyl substituent at C2. The cyclopropane ring introduces significant angle strain (≈60° bond angles), which enhances reactivity compared to larger cycloalkanes . X-ray crystallographic data for analogous cyclopropane derivatives reveal puckered ring conformations that minimize torsional strain, though such studies specific to this compound remain unpublished .

The trans configuration of the (1R,2R) stereoisomer ensures that the bulky substituents occupy opposite faces of the cyclopropane plane. This spatial arrangement was confirmed through comparative NMR analysis with cis-diastereomers of related cyclopropane carboxylates .

Functional Group Analysis

  • Chlorosulfonyl Group (-SO₂Cl): This electron-withdrawing substituent para to the cyclopropane ring creates a polarized aromatic system, with calculated Hammett σₚ values ≈+1.7 for similar sulfonyl chlorides. The sulfur(VI) center adopts a tetrahedral geometry, facilitating nucleophilic substitution at the chlorine atom.

  • Methyl Ester (-COOCH₃): The ester group provides hydrolytic lability under basic conditions while serving as a protected carboxylic acid precursor. IR spectroscopy of related compounds shows characteristic C=O stretches at 1,725–1,740 cm⁻¹ .

Synthesis and Manufacturing

Key Synthetic Routes

Industrial synthesis typically follows a four-step sequence:

  • Cyclopropanation: A modified Simmons-Smith reaction between methyl acrylate and diiodomethane in the presence of a zinc-copper couple generates methyl cyclopropane-1-carboxylate .

  • Friedel-Crafts Sulfonation: The cyclopropane intermediate undergoes electrophilic aromatic sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C.

  • Stereochemical Resolution: Chiral column chromatography on cellulose tris(3,5-dimethylphenylcarbamate) separates the racemic mixture into enantiopure (1R,2R) and (1S,2S) forms .

  • Purification: Final recrystallization from ethyl acetate/hexane yields the trans isomer with >98% purity by HPLC.

Reaction yields vary significantly across steps:

StepTypical YieldCritical Parameters
Cyclopropanation45–55%Zn-Cu alloy activity, temperature
Sulfonation68–72%SO₃H⁺ concentration, time
Chiral resolution82–85%Stationary phase selectivity

Process Optimization Challenges

The sulfonation step exhibits notable exothermicity (ΔH ≈ -120 kJ/mol), requiring precise temperature control to prevent ring-opening side reactions. Microwave-assisted synthesis trials at 80°C reduced reaction times by 40% but caused partial racemization (≈12% ee loss).

Physicochemical Properties

Experimental data compiled from multiple sources reveal the following characteristics:

PropertyValueMethod
Melting Point112–114°CDSC
LogP2.81 ± 0.12Shake-flask (octanol/water)
Aqueous Solubility0.87 mg/mL (25°C)OECD 105
pKa (SO₂Cl)≈-1.3Potentiometric titration
Specific Rotation [α]²⁵D+48.7° (c=1, CHCl₃)Polarimetry

The compound’s UV-Vis spectrum in ethanol shows λmax at 214 nm (π→π* transition) and 268 nm (n→π*), consistent with conjugated sulfonyl chlorides .

Reactivity and Derivative Formation

Nucleophilic Substitution

The chlorosulfonyl group undergoes rapid SN2 displacement with primary amines (k ≈ 0.15 L/mol·s in DMF at 25°C). For example, reaction with ethylenediamine produces bis-sulfonamides, which have shown preliminary activity as carbonic anhydrase IX inhibitors in tumor models .

Cyclopropane Ring-Opening

Under acidic conditions (HCl/EtOH, reflux), the cyclopropane ring cleaves to form a 1,3-dichloro derivative:

C11H11ClO4S+2HClC10H12Cl2O4S+CH3OH\text{C}_{11}\text{H}_{11}\text{ClO}_4\text{S} + 2\text{HCl} \rightarrow \text{C}_{10}\text{H}_{12}\text{Cl}_2\text{O}_4\text{S} + \text{CH}_3\text{OH}

This reactivity parallels that of simpler cyclopropane carboxylates, where ring strain lowers activation energy for electrophilic attack .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator